lividomycin A - 36441-41-5

lividomycin A

Catalog Number: EVT-259255
CAS Number: 36441-41-5
Molecular Formula: C29H55N5O18
Molecular Weight: 761.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lividomycin A is a member of the class of lividomycins that is lividomycin B in which position 4 of the diamino-L-idopyranosyl moiety has been converted into its alpha-D-mannopyranoside. It has a role as a metabolite. It is functionally related to a paromomycin and a lividomycin B.
lividomycin A is a natural product found in Streptomyces lividus with data available.
Synthesis Analysis

The synthesis of lividomycin A involves complex biochemical pathways typical of secondary metabolites produced by Micromonospora livida. While specific synthetic methods in laboratory settings have not been extensively documented, the natural biosynthesis typically includes polyketide and amino acid precursors.

Key Steps in Natural Biosynthesis:

  1. Polyketide Synthesis: The initial formation of a polyketide backbone.
  2. Amino Sugar Formation: Subsequent modification leading to the incorporation of amino sugars.
  3. Ring Closure: Cyclization processes that yield the final ring structures characteristic of aminoglycosides.

Advanced techniques such as genetic engineering and fermentation optimization are often employed to enhance yields and modify structures for improved efficacy .

Molecular Structure Analysis

Lividomycin A's molecular structure is notable for its five-ring configuration, which contributes to its biological activity. The specific arrangement includes multiple hydroxyl and amino groups that enhance its solubility and interaction with biological targets.

Structural Data:

  • Molecular Formula: C29H55N5O18C_{29}H_{55}N_{5}O_{18}
  • Molecular Weight: 761.78 g/mol
  • Configuration: The rings include various functional groups that facilitate binding to ribosomal RNA, crucial for its antibiotic action .

X-ray crystallography studies have provided insights into the spatial arrangement of atoms within lividomycin A, revealing how it interacts with ribosomal RNA at the A site, which is critical for its mechanism of action .

Chemical Reactions Analysis

Lividomycin A participates in several chemical reactions primarily related to its interaction with ribosomal RNA. These reactions are essential for understanding its mechanism of action as an antibiotic.

Key Reactions Include:

  1. Binding to Ribosomal RNA: Lividomycin A forms multiple hydrogen bonds with specific nucleotides within the A site of bacterial ribosomes, disrupting protein synthesis.
  2. Hydration Interactions: The presence of water molecules mediates some interactions between lividomycin A and RNA, influencing binding affinity and specificity .
Mechanism of Action

Lividomycin A exerts its antibacterial effects primarily through binding to the decoding site of bacterial ribosomes, specifically at the A site. This binding inhibits protein synthesis by preventing the proper incorporation of aminoacyl-tRNA into the ribosome.

Process Overview:

  1. Binding Affinity: Lividomycin A exhibits high affinity for the ribosomal A site due to multiple hydrogen bonds formed with conserved nucleotides.
  2. Disruption of Translation: By occupying this site, lividomycin A interferes with the normal translation process, leading to errors in protein synthesis or complete inhibition .
  3. Conformational Changes: Binding induces conformational changes in both the antibiotic and RNA, further stabilizing the interaction and enhancing inhibitory effects .
Physical and Chemical Properties Analysis

Lividomycin A possesses distinct physical and chemical properties that contribute to its functionality as an antibiotic.

Physical Properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to numerous polar functional groups.

Chemical Properties:

  • pH Stability: Generally stable across a range of pH levels but may degrade under extreme conditions.
  • Reactivity: The presence of hydroxyl groups makes it susceptible to oxidation reactions but also enhances reactivity with biological targets .

Analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties further.

Applications

Lividomycin A has significant scientific applications primarily in microbiology and pharmacology:

  1. Antibacterial Agent: Used in research focused on developing new antibiotics against resistant bacterial strains.
  2. Structural Biology Studies: Serves as a model compound for studying ribosomal interactions with aminoglycosides.
  3. Drug Development: Investigated for modifications that could enhance efficacy or reduce toxicity in clinical applications .

The ongoing research into lividomycin A highlights its potential as a valuable tool in combating antibiotic resistance and understanding bacterial protein synthesis mechanisms.

Introduction to Lividomycin A

Historical Discovery and Early Research on Lividomycins

The discovery of lividomycin occurred against the backdrop of intensive antibiotic screening programs targeting soil microorganisms during the 1950s-1970s:

  • Origins and Isolation: Lividomycin was isolated from Streptomyces lividus and first reported in Japanese scientific literature in the early 1970s. Researchers characterized the lividomycin complex (including lividomycins A and B) through systematic fermentation, extraction, and purification processes from soil-derived actinomycetes [1] [5]. This discovery era focused heavily on aminoglycosides due to their potent bactericidal activity against diverse pathogens.

  • Structural Elucidation Efforts: Initial structural characterization revealed lividomycin A as a complex pentasaccharide antibiotic. Early research by Oda et al. (1971) employed chemical degradation and analytical techniques available at the time to determine its fundamental sugar components and glycosidic linkages [4]. These foundational studies distinguished it from contemporaneous aminoglycosides like neomycin and paromomycin.

  • Early Biological Evaluation: Pioneering studies demonstrated lividomycin A's efficacy against Pseudomonas aeruginosa and mycobacterial species, including Mycobacterium tuberculosis [5]. Kobayashi and colleagues (1972) conducted comprehensive in vitro and in vivo evaluations, noting its activity spectrum and identifying early resistance mechanisms, particularly enzymatic inactivation via phosphorylation in resistant P. aeruginosa strains [5].

Table 1: Key Milestones in Early Lividomycin Research

YearMilestoneSignificance
Early 1970sIsolation from Streptomyces lividusDiscovery of lividomycin complex
1971Structural characterization (Oda et al.)Identification as pentasaccharide antibiotic
1972Antimicrobial spectrum studies (Kobayashi et al.)Demonstrated activity against P. aeruginosa and mycobacteria
1973Mechanism of action studies (Yamaguchi et al.)Confirmed protein synthesis inhibition via ribosomal binding

Classification Within the Aminoglycoside Antibiotic Family

Lividomycin A belongs to the aminoglycoside class, characterized by amino sugars linked glycosidically to aminocyclitol moieties:

  • Core Classification Principle: Aminoglycosides are categorized based on their aminocyclitol core and substitution pattern. Lividomycin A falls within the 4,5-disubstituted deoxystreptamine (2-DOS) subclass, sharing this category with neomycin, paromomycin, and ribostamycin [1] [7]. This classification signifies that its deoxystreptamine ring is functionalized at both the 4- and 5-positions with sugar moieties.

  • Biosynthetic Relationship: Like all aminoglycosides, lividomycin A originates from actinomycetes through modular biosynthetic pathways. These pathways assemble antibiotic structures from nucleotide-activated sugar precursors via enzyme-catalyzed glycosylation reactions, resembling processes seen in primary metabolism but yielding more structurally complex secondary metabolites [6]. The evolutionary modularity of these pathways allows for structural diversification within classes.

  • Spectrum and Usage Context: While sharing the broad-spectrum Gram-negative activity characteristic of aminoglycosides, lividomycin A showed particular utility against Pseudomonas and mycobacterial infections during its early use. Its clinical adoption occurred primarily in Japan, distinguishing it from more widely used analogs like gentamicin or amikacin [5] [9]. This regional utilization pattern reflected both its specific antimicrobial profile and emerging resistance concerns.

Structural Distinction of Lividomycin A from Related Compounds

Lividomycin A's chemical architecture confers unique properties that differentiate it from other 4,5-disubstituted aminoglycosides:

  • Pentasaccharide Framework: Lividomycin A (C₂₉H₅₅N₅O₁₉; molecular weight 777.78 g/mol) consists of five sugar units: a central 2-deoxystreptamine (2-DOS) ring substituted at position 4 with a diamino-L-idopyranosyl moiety and at position 5 with a D-ribofuranosyl unit. The distinctive feature is the α-D-mannopyranose attached to position 4 of the idopyranosyl ring [4] [8]. This pentasaccharide structure contrasts with the tetrasaccharide frameworks of neomycin B and paromomycin.

  • Comparative Structural Analysis:

  • Vs. Lividomycin B: Lividomycin A is the mannosylated derivative of lividomycin B (CHEBI:71962). The additional α-D-mannopyranose residue at the 4"-position distinguishes the A variant [8].
  • Vs. Paromomycin: While both contain a D-ribose and neosamine components, lividomycin A features L-idosamine instead of D-glucosamine and contains the unique mannose extension absent in paromomycin I [1] [4].
  • Vs. Neomycin B: Lividomycin A lacks the D-ribose unit attached to the 2-DOS core that characterizes neomycin, instead possessing a different substitution pattern on its idosamine moiety [1] [7].

Table 2: Structural Comparison of Lividomycin A with Related Aminoglycosides

Structural FeatureLividomycin AParomomycin INeomycin BLividomycin B
Core StructurePentasaccharideTetrasaccharideTetrasaccharideTetrasaccharide
2-DOS Substitution4,5-disubstituted4,5-disubstituted4,5-disubstituted4,5-disubstituted
Idosamine PresenceYesNoNoYes
Mannose AttachmentAt 4"-positionAbsentAbsentAbsent
Ribose ComponentD-ribofuranoseD-ribofuranoseD-riboseD-ribofuranose
  • Functional Implications of Structure:
  • Ribosomal Binding: The mannose extension influences binding affinity to the bacterial 16S rRNA A-site within the 30S ribosomal subunit. This binding induces conformational changes that promote mistranslation and inhibit protein synthesis [4] [7].
  • Resistance Profiles: The absence of a 3'-hydroxyl group on its ribose moiety (unlike paromomycin) renders lividomycin A intrinsically resistant to certain aminoglycoside 3'-phosphotransferases [1] [5]. Conversely, the mannose unit presents novel targets for other modifying enzymes like nucleotidyltransferases.
  • Solubility Properties: The five hydroxyl-rich sugar units confer high hydrophilicity (SMILES: NC[C@@H]1OC@HC@HC@@H[C@@H]1O[C@H]1OC@HC@@HC@H[C@@H]1O), limiting membrane permeability and requiring specific transport mechanisms for antibacterial activity [4] [7].

Table 3: Resistance Mechanisms Affecting Lividomycin A

Resistance MechanismEffect on Lividomycin AComparison to Other Aminoglycosides
Aminoglycoside 3'-Phosphotransferases (APH(3'))Resistant (lacks 3'-OH)Susceptible: Neomycin, Paromomycin
Aminoglycoside Nucleotidyltransferases (ANT)Susceptible to specific ANT enzymesSimilar susceptibility profile to neomycins
16S rRNA MethyltransferasesHighly susceptibleClass-wide vulnerability
Reduced UptakeSusceptible (hydrophilic pentasaccharide)More pronounced than with smaller AGs

The structural nuances of lividomycin A underscore the intricate relationship between aminoglycoside chemistry and biological activity. Its pentasaccharide framework with unique mannose decoration represents a distinctive evolutionary solution within actinomycetes' chemical defense repertoire, offering both advantages and vulnerabilities against bacterial resistance mechanisms [1] [6] [7]. While largely superseded by newer agents in clinical practice, lividomycin A remains a chemically significant model for understanding structure-activity relationships in antibiotic design targeting the ribosome.

Properties

CAS Number

36441-41-5

Product Name

lividomycin A

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C29H55N5O18

Molecular Weight

761.8 g/mol

InChI

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

DBLVDAUGBTYDFR-SWMBIRFSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Solubility

Soluble in DMSO

Synonyms

Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina;

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.